molecular formula C8H4F3NaO3 B7806224 Sodium 1,1,1-trifluoro-4-(furan-2-yl)-4-oxobut-2-en-2-olate CAS No. 1173466-55-1

Sodium 1,1,1-trifluoro-4-(furan-2-yl)-4-oxobut-2-en-2-olate

Katalognummer: B7806224
CAS-Nummer: 1173466-55-1
Molekulargewicht: 228.10 g/mol
InChI-Schlüssel: YPWUQPRFGIEYOL-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium 1,1,1-trifluoro-4-(furan-2-yl)-4-oxobut-2-en-2-olate is a chemical compound known for its unique structure and properties. It features a trifluoromethyl group, a furan ring, and a sodium ion, making it a compound of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 1,1,1-trifluoro-4-(furan-2-yl)-4-oxobut-2-en-2-olate typically involves the reaction of 1,1,1-trifluoro-4-(furan-2-yl)-4-oxobut-2-ene with a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Sodium 1,1,1-trifluoro-4-(furan-2-yl)-4-oxobut-2-en-2-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl group or the furan ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and solvents like DMSO or THF.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Sodium 1,1,1-trifluoro-4-(furan-2-yl)-4-oxobut-2-en-2-olate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of Sodium 1,1,1-trifluoro-4-(furan-2-yl)-4-oxobut-2-en-2-olate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and furan ring play crucial roles in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Sodium 1,1,1-trifluoro-4-methoxybut-3-en-2-one
  • Sodium 1,1,1-trifluoro-4-(thiophen-2-yl)-4-oxobut-2-en-2-olate
  • Sodium 1,1,1-trifluoro-4-(pyridin-2-yl)-4-oxobut-2-en-2-olate

Uniqueness

Sodium 1,1,1-trifluoro-4-(furan-2-yl)-4-oxobut-2-en-2-olate is unique due to its specific combination of a trifluoromethyl group and a furan ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

1173466-55-1

Molekularformel

C8H4F3NaO3

Molekulargewicht

228.10 g/mol

IUPAC-Name

sodium;1,1,1-trifluoro-4-(furan-2-yl)-4-oxobut-2-en-2-olate

InChI

InChI=1S/C8H5F3O3.Na/c9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;/h1-4,13H;/q;+1/p-1

InChI-Schlüssel

YPWUQPRFGIEYOL-UHFFFAOYSA-M

SMILES

C1=COC(=C1)C(=O)C=C(C(F)(F)F)[O-].[Na+]

Isomerische SMILES

C1=COC(=C1)C(=O)/C=C(\C(F)(F)F)/[O-].[Na+]

Kanonische SMILES

C1=COC(=C1)C(=O)C=C(C(F)(F)F)[O-].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.